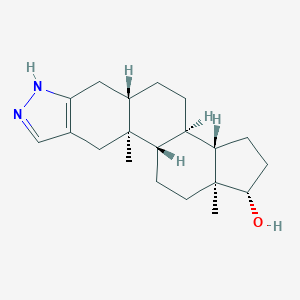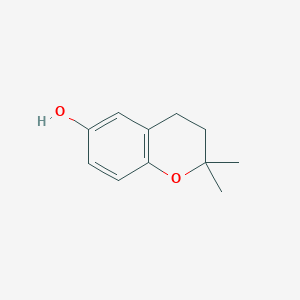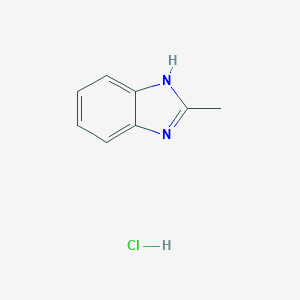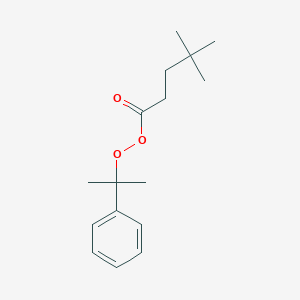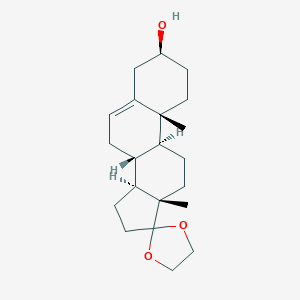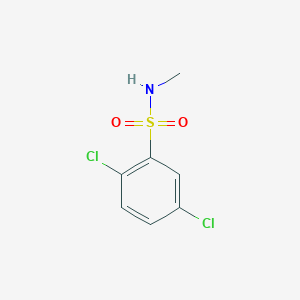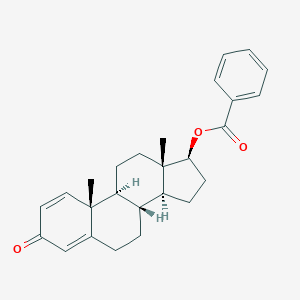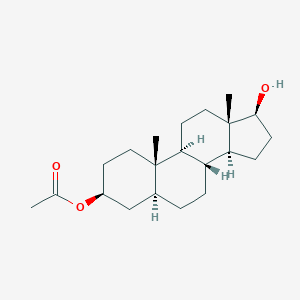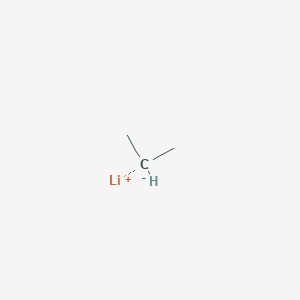
Isopropyllithium
Übersicht
Beschreibung
Isopropyllithium is a chemical compound with the formula (CH3)2CHLi . It is an organolithium reagent, which are commonly used in synthesis as a strong base or for the formation of carbon-carbon bonds .
Synthesis Analysis
The most important synthetic use of organolithium reagents like Isopropyllithium is to form new carbon-carbon bonds by addition to polar multiple bonds, particularly carbonyl bonds . For instance, isopropyllithium adds in good yield to 2,4-dimethyl-3-pentanone .
Molecular Structure Analysis
Isopropyllithium has a linear formula of (CH3)2CHLi . Its molecular weight is 50.03 . The structure of isopropyllithium can vary depending on the steric demand of the ligand .
Chemical Reactions Analysis
Organolithium compounds like Isopropyllithium are used in synthesis to form new carbon-carbon bonds by addition to polar multiple bonds, particularly carbonyl bonds . They are also used in the addition of RMgX or RLi to methanal, CH2=O .
Physical And Chemical Properties Analysis
Isopropyllithium is a solution with a concentration of 0.7 M in pentane . It has a boiling point of 35-36 °C and a density of 0.632 g/mL at 25 °C .
Wissenschaftliche Forschungsanwendungen
Structural Analysis in Synthesis
Isopropyllithium, commonly used in synthesis, exhibits complex behavior in tetrahydrofuran (THF). A study by Barozzino-Consiglio et al. (2017) utilized advanced NMR techniques to uncover that in THF at low temperatures, isopropyllithium exists as a 1:2 mixture of a trisolvated monomer and a disolvated dimer. This discovery provides insights into its exceptional reactivity in ethereal solvents (Barozzino-Consiglio et al., 2017).
Reactions with Fluorinated Aryloxazolines
Clayton and Clayden (2011) investigated the reaction of isopropyllithium with fluorinated 2-aryloxazolines, observing varied outcomes like dearomatising addition, fluorine-directed lithiation, or nucleophilic aromatic substitution, depending on the conditions and substitution pattern. This research highlights the versatility of isopropyllithium in organic synthesis (Clayton & Clayden, 2011).
Catalytic Applications
Jia et al. (2016) focused on iron-catalysed cross-coupling reactions using isopropyllithium. They developed a method to construct carbon-carbon bonds by combining aryl, alkyl, and benzyl fragments. This study showcases the potential of isopropyllithium in catalysis, especially in replacing noble metals with nonprecious ones in catalytic systems (Jia et al., 2016).
Conductivity in Molecular Metals
Research by Filatre-Furcate et al. (2016) explored the effects of bulky substituents like isopropyl groups on the electronic structures of molecular metals. They synthesized a novel conductor that exhibited a three-dimensional network, highlighting the role of isopropyllithium derivatives in modifying electronic properties of materials (Filatre-Furcate et al., 2016).
Wirkmechanismus
Target of Action
Isopropyllithium, with the linear formula (CH3)2CHLi , is an organolithium reagent. It primarily targets polar multiple bonds, particularly carbonyl bonds . The compound is used to form new carbon-carbon bonds, which is a crucial step in many organic synthesis reactions .
Mode of Action
Isopropyllithium interacts with its targets by adding to polar multiple bonds, especially carbonyl bonds . This addition results in the formation of adducts that have metal-oxygen bonds . These bonds can be readily broken by acid hydrolysis, yielding the organic product . The compound’s action is influenced by the steric demand of the ligand .
Biochemical Pathways
Organolithium compounds like isopropyllithium are known to play a significant role in the synthesis of a wide range of compounds . They enable the formation of new carbon-carbon bonds, which is a fundamental process in organic chemistry .
Pharmacokinetics
It’s important to note that isopropyllithium is a highly reactive compound and is typically used in controlled laboratory or industrial settings
Result of Action
The primary result of isopropyllithium’s action is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including alcohols and other complex molecules . The exact molecular and cellular effects would depend on the specific reaction and the compounds involved.
Safety and Hazards
Eigenschaften
IUPAC Name |
lithium;propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7.Li/c1-3-2;/h3H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAVVKVUMPLRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[CH-]C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Li | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940390 | |
| Record name | Lithium propan-2-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
50.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyllithium | |
CAS RN |
1888-75-1 | |
| Record name | Isopropyllithium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001888751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium propan-2-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyllithium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.966 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of isopropyllithium?
A1: Isopropyllithium has the molecular formula C3H7Li and a molecular weight of 50.08 g/mol.
Q2: What spectroscopic techniques are useful for characterizing isopropyllithium?
A2: Nuclear magnetic resonance (NMR) spectroscopy, particularly 7Li NMR and 1H NMR, is valuable for studying the structure and dynamics of isopropyllithium. 7Li NMR provides insights into the aggregation state and coordination environment of lithium, while 1H NMR can be used to study the isopropyl group and any coordinated ligands. [, ] Additionally, 13C NMR can provide information on the structure of isopropyllithium adducts with dienes. []
Q3: Can you describe the reactivity of isopropyllithium towards α-substituted styrenes?
A3: When reacted with α-substituted styrenes in diethyl ether, isopropyllithium adds to the vinyl group. The stability of the resulting cyclopropylcarbinyllithium species formed during the reaction is influenced by the substituents on the styrene. []
Q4: How does isopropyllithium react with simple olefins like ethylene and propene?
A4: The reaction of isopropyllithium with simple olefins like ethylene and propene leads to addition products. [] The specific reaction conditions and the structure of the olefin can impact the reaction pathway and the final product distribution.
Q5: How is isopropyllithium used in the synthesis of (R)-2-butanol derivatives?
A5: Isopropyllithium acts as a nucleophile in the ring-opening reaction of optically pure (R)-(+)-1,2-epoxybutane, leading to the formation of new (R)-2-butanol derivatives. [] This reaction offers a stereoselective route to access specific isomers of these valuable chiral building blocks.
Q6: What is the role of isopropyllithium in the synthesis of tetraorganyldiboranes(4)?
A6: Isopropyllithium serves as an alkylating agent in the synthesis of tetraorganyldiboranes(4) from B2(OCH3)4. Unlike reactions with tert-butyllithium, the reaction with isopropyllithium proceeds directly to the tetraalkylated product without the isolation of intermediate alkoxydiboranes. []
Q7: How does isopropyllithium behave in the presence of chiral diamines like sparteine?
A7: Isopropyllithium forms complexes with chiral diamines like sparteine, which are used for enantioselective deprotonation reactions. [] The structure and reactivity of these complexes are influenced by the specific diamine used and the reaction conditions. For example, an unsymmetrically complexed isopropyllithium/sparteine/Et2O dimer has been characterized and its reactivity studied. []
Q8: What is the significance of isopropyllithium in enantioselective lithiation reactions of N-Boc-pyrrolidine?
A8: Isopropyllithium, in conjunction with chiral diamines like sparteine, can achieve the enantioselective lithiation of N-Boc-pyrrolidine. [] This reaction provides access to enantioenriched pyrrolidine derivatives, which are important building blocks for various pharmaceuticals and natural products. The enantioselectivity is influenced by the structure of the chiral diamine, with steric hindrance playing a significant role. []
Q9: How does isopropyllithium interact with chiral lithium amides?
A9: Isopropyllithium can form mixed aggregates with chiral lithium amides, such as those derived from N-ethyl-O-triisopropylsilyl valinol. [] These mixed aggregates typically adopt ladder-like structures both in the solid state and in toluene solution. [] The formation and structure of these aggregates are relevant to understanding the reactivity and selectivity of isopropyllithium in the presence of chiral ligands.
Q10: Have computational methods been used to study isopropyllithium?
A10: Yes, computational chemistry has been employed to study the structure, bonding, and reactivity of isopropyllithium. For instance, density functional theory (DFT) calculations have provided insights into the aggregation behavior and solvation of isopropyllithium in different solvents. [] Furthermore, computational studies have been utilized to investigate the mechanisms of reactions involving isopropyllithium, including enantioselective deprotonation reactions. [, ] These calculations help to rationalize experimental observations and to predict the stereochemical outcome of reactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




